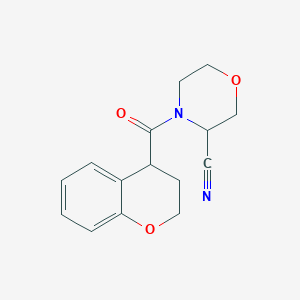

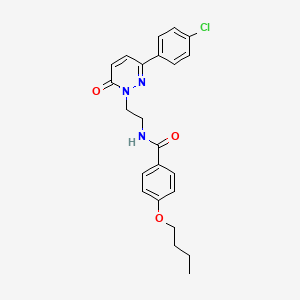

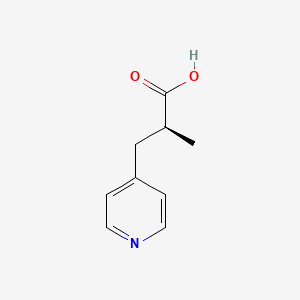

2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is the core structure of the compound, has been extensively studied . Various methods have been developed for the synthesis of 1,3-oxazoles, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine has also been reported .Chemical Reactions Analysis

The chemical reactions of 1,3-oxazoles have been well-studied . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Oxazoles, such as 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, are crucial in pharmaceutical chemistry due to their presence in many biologically active compounds. They serve as the core structure for various drugs exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The compound’s ability to act as a building block for synthesizing these bioactive molecules makes it invaluable in drug discovery and development.

Magnetic Nanocatalysts in Organic Synthesis

The compound has been utilized in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. These catalysts are not only stable but can be easily separated from the reaction mixture, making the process eco-friendly and efficient . This application is particularly significant in green chemistry, where minimizing waste and simplifying processes is a priority.

Antimicrobial Activity

Derivatives of oxazoles, including 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, have shown a broad range of antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents that could be used to combat resistant strains of bacteria and other pathogens .

Anti-Cancer Research

Oxazole derivatives are being explored for their potential as anti-cancer agents. The structural motif of oxazoles is found in several anticancer drugs, and the compound could be pivotal in synthesizing new molecules with improved efficacy against various forms of cancer .

Agricultural Applications

In agriculture, oxazole derivatives are used as herbicides, insecticides, and plant protection agents. Their biological activity can be harnessed to protect crops from diseases caused by bacteria, viruses, and fungi, thereby improving yield and crop quality .

Propriétés

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQYOVRZNMZGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)